molecular formula C7F15I B042551 Perfluoroheptyl iodide CAS No. 335-58-0

Perfluoroheptyl iodide

Cat. No.: B042551
CAS No.: 335-58-0
M. Wt: 495.95 g/mol
InChI Key: AHUMDLIBMIYQMU-UHFFFAOYSA-N
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Description

Perfluoroheptyl iodide, also known as 1-iodoperfluoroheptane, is a chemical compound with the molecular formula C7F15I. It is a perfluorinated compound, meaning all hydrogen atoms in the heptane chain are replaced by fluorine atoms, except for one iodine atom at the terminal position. This compound is known for its high stability and unique chemical properties due to the presence of both fluorine and iodine atoms .

Scientific Research Applications

Perfluoroheptyl iodide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroheptyl iodide can be synthesized through the reaction of perfluoroheptanoic acid with iodine and red phosphorus. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

C7F15COOH+I2+PC7F15I+CO2+H2O\text{C7F15COOH} + \text{I2} + \text{P} \rightarrow \text{C7F15I} + \text{CO2} + \text{H2O} C7F15COOH+I2+P→C7F15I+CO2+H2O

Industrial Production Methods: Industrial production of this compound often involves the electrochemical fluorination of heptane followed by iodination. This method ensures high purity and yield of the final product. The process is carried out in specialized reactors designed to handle highly reactive fluorine gas and iodine .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: It can be reduced to perfluoroheptane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although highly resistant to oxidation due to the presence of fluorine atoms, under extreme conditions, it can be oxidized to perfluoroheptanoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.

Major Products Formed:

    Substitution: Perfluoroheptyl derivatives with different functional groups.

    Reduction: Perfluoroheptane.

    Oxidation: Perfluoroheptanoic acid.

Comparison with Similar Compounds

Uniqueness of Perfluoroheptyl Iodide: this compound is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and properties.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F15I/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUMDLIBMIYQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059828
Record name 1-Iodopentadecafluoroheptane
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Molecular Weight

495.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-58-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-iodoheptane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoroheptyl iodide
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Record name Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodo-
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Record name 1-Iodopentadecafluoroheptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane
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Record name PERFLUOROHEPTYL IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction involving perfluoroheptyl iodide discussed in the research paper?

A1: The research paper focuses on using this compound in a radical addition reaction with diethyl vinylphosphonate. This reaction leads to the formation of aziridinyl phosphine oxides, a class of compounds with potential applications in various fields [].

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